Differentiation by Pipecoline vs. Phenylpiperazine Steric Bulk and Lipophilicity
The target compound carries a 4-phenylpiperazine-1-carbonyl group, while the closest commercially available comparator, 6-bromo-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]-4-phenylquinazolin-2-amine (CAS 361480-83-3, CHEMBL611779), incorporates a smaller 4-methylpiperazine-1-carbonyl moiety. The replacement of methyl by phenyl increases the molecular weight from 502.4 to 564.5 g/mol and the calculated XLogP from approximately 5.0 to 5.8, reflecting higher lipophilicity and steric demand [1]. In addition, the attachment point of the carbonyl-phenyl spacer differs (para in the target vs. meta in the comparator), which alters the spatial orientation of the piperazine group relative to the quinazoline core and may influence binding pocket complementarity.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW = 564.5 g/mol; XLogP ≈ 5.8 |
| Comparator Or Baseline | 6-bromo-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]-4-phenylquinazolin-2-amine: MW = 502.4 g/mol; XLogP ≈ 5.0 |
| Quantified Difference | ΔMW = +62.1 g/mol (+12.4%); ΔXLogP ≈ +0.8 log units |
| Conditions | Calculated properties (PubChem/XLogP3) [1] |
Why This Matters
Higher lipophilicity and steric bulk critically affect blood-brain barrier permeability and off-target binding profiles, making the target compound a more suitable candidate for CNS-targeted screening campaigns.
- [1] PubChem. Compound Summary for CID 3558433: (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (CAS 361480-83-3). View Source
